2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Description
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C10H15N3O3/c11-10(16)7(12-6-1-2-6)5-13-8(14)3-4-9(13)15/h6-7,12H,1-5H2,(H2,11,16) |
InChI Key |
ARJOGKXFCCPQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CN2C(=O)CCC2=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the coupling of a 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid derivative with a cyclopropylamine or its equivalent under amide bond-forming conditions. This approach exploits the activated ester nature of the succinimide moiety to facilitate nucleophilic substitution by the amine.
Coupling Reaction Using N,N-Carbonyldiimidazole (CDI)
A widely reported method for preparing derivatives similar to 2-(cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves the use of N,N-carbonyldiimidazole (CDI) as a coupling reagent. This reagent activates the carboxylic acid group of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid to form an imidazolide intermediate, which then reacts with cyclopropylamine to form the amide bond.
- Reaction conditions: Typically performed in anhydrous solvents such as dimethylformamide (DMF) or acetonitrile at ambient temperature.
- Yield: Moderate to high yields are reported, with clean conversion to the target amide.
- Advantages: CDI-mediated coupling is mild, avoids harsh reagents, and allows for straightforward purification.
This method was exemplified in the synthesis of a library of N-substituted 2-(2,5-dioxopyrrolidin-1-yl)propanamides, where benzylamines were replaced by cyclopropylamine analogs to yield the target compound.
Use of N-Hydroxysuccinimide (NHS) Esters and Carbonates
Alternative preparation methods involve the formation of N-hydroxysuccinimide (NHS) esters or carbonates as activated intermediates. These intermediates are prepared by reacting the carboxylic acid or diol precursors with N,N'-disuccinimidyl carbonate or similar reagents in the presence of bases such as triethylamine.
- Procedure: The NHS ester or carbonate intermediate is then reacted with cyclopropylamine to afford the amide.
- Reaction conditions: Typically carried out in acetonitrile or dichloromethane under nitrogen atmosphere at room temperature.
- Purification: Silica gel chromatography is commonly used to isolate the pure compound.
- Yields: Reported yields range from moderate to good, depending on substrate and conditions.
Solid-Phase and Solution-Phase Synthesis (Patent Methods)
Patented processes for related amino acid derivatives, including fragments resembling the target compound, describe linear synthetic approaches involving sequential coupling steps on solid supports or in solution.
- Solid-phase synthesis: Sequential coupling of protected amino acid fragments with activated esters, followed by deprotection and cleavage.
- Solution-phase synthesis: Stepwise coupling in solution using activated carboxylic acid derivatives and amines.
- Relevance: These methods provide scalable and efficient routes for preparing peptides or peptidomimetic compounds structurally related to 2-(cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide.
Comparative Data Table of Preparation Methods
| Method | Activation Reagent | Solvent(s) | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| CDI-mediated coupling | N,N-Carbonyldiimidazole (CDI) | DMF, Acetonitrile | Room temperature, 2-12 hours | 70-90 | Mild, efficient, widely used in amide formation |
| NHS ester/carbonate intermediate | N,N'-Disuccinimidyl carbonate | Acetonitrile, DCM | Room temperature, 4-16 hours | 60-85 | Requires preparation of activated intermediate |
| Solid-phase peptide synthesis | Fmoc or Boc protection, various | DMF, DCM | Sequential coupling cycles | Variable | Suitable for peptide analogs, scalable |
| Solution-phase peptide synthesis | Various coupling agents | DMF, DCM | Stepwise coupling | Variable | Allows flexible modification |
Research Outcomes and Analytical Data
- Purity and Structural Confirmation: Final compounds are typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
- Biological Activity Correlation: Compounds prepared by these methods, including 2-(cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide, have demonstrated promising anticonvulsant activity in animal models, indicating the synthetic routes yield biologically relevant products.
- Safety and Handling: The use of mild reagents and ambient conditions minimizes degradation and side reactions, enhancing reproducibility and safety in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group or the 2,5-dioxopyrrolidin-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone Moieties
Compound A : (2S)-2-(2,5-Dioxo-3-propylpyrrolidin-1-yl)butanamide
- Key Features: Contains a butanamide chain (longer backbone than the target compound’s propanamide). A 3-propyl-substituted pyrrolidinone ring, introducing hydrophobicity. Stereospecific (2S) configuration, which may influence receptor binding .
| Parameter | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₃ | ~C₁₁H₁₉N₂O₃ |
| Molecular Weight (g/mol) | 225.25 | ~239.29 |
| Backbone | Propanamide | Butanamide |
| Pyrrolidinone Substituent | None (unsubstituted) | 3-propyl |
| Stereochemistry | Not specified | (2S) configuration |
Key Differences :
- Compound A’s longer alkyl chain (butanamide vs. propanamide) may reduce solubility compared to the target compound.
Chalcone and Flavone Derivatives
Compound B : 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
- Molecular Formula: Not explicitly stated but inferred as a chalcone derivative with hydroxyl and pyridine groups.
- Key Features :
| Parameter | Target Compound | Compound B |
|---|---|---|
| Core Structure | Propanamide with pyrrolidinone | Chalcone (α,β-unsaturated ketone) |
| Functional Groups | Amide, cyclopropylamine | Hydroxyl, pyridine |
| Electronic Properties | Polar (amide, pyrrolidinone) | Conjugated system (chalcone) |
| Bioactivity Relevance | Likely protease/modulator | Flavonoid-like antioxidant |
Key Differences :
Methodological Considerations for Comparative Studies
The Litchfield-Wilcoxon method () provides a framework for comparing dose-response relationships, which could be applied to assess the potency or efficacy of these compounds in pharmacological studies . For example:
- Median Effective Dose (ED₅₀) : Structural differences (e.g., cyclopropylamine vs. propyl) may shift ED₅₀ values.
- Slope Analysis : Steeper slopes in dose-response curves for the target compound could indicate higher receptor specificity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide to improve yield and purity?
- Methodological Answer: Synthesis optimization involves stepwise control of reaction parameters, such as temperature (e.g., maintaining 0–5°C during cyclopropane ring formation) and solvent selection (polar aprotic solvents like DMF for nucleophilic substitution). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity. Monitoring intermediates with TLC and HPLC ensures reaction progression .
Q. What analytical techniques are recommended for characterizing the structural integrity of 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity of the cyclopropyl and pyrrolidinone moieties. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 295.13). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis ensures batch consistency .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer: Stability studies in buffered solutions (pH 1–9, 37°C) with periodic sampling over 24–72 hours, analyzed via HPLC, identify degradation products (e.g., hydrolysis of the pyrrolidinone ring). Results guide storage conditions (e.g., -20°C in anhydrous DMSO) and formulation strategies (lyophilization for long-term stability) .
Q. What in vitro assays are appropriate for initial screening of biological activity?
- Methodological Answer: Use enzyme inhibition assays (e.g., COX-2 or GABA transaminase) with fluorometric/colorimetric readouts. Cell-based models (e.g., SH-SY5Y neurons for neuroactivity) assess cytotoxicity (MTT assay) and IC₅₀ values. Include positive controls (e.g., valproic acid for anticonvulsant screening) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for anticonvulsant or analgesic effects?
- Methodological Answer: Synthesize analogs with modifications (e.g., replacing cyclopropyl with cyclohexyl or varying pyrrolidinone substituents). Test in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Correlate logP (HPLC-derived) and steric parameters (molecular docking) with activity. SAR trends may highlight the cyclopropyl group’s role in blood-brain barrier penetration .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and efficacy?
- Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic profiling: intravenous/oral administration followed by plasma sampling (LC-MS/MS analysis). For efficacy, use chronic constriction injury (CCI) for neuropathic pain or corneal kindling for epilepsy. Monitor behavioral endpoints (seizure latency, mechanical allodynia) and compare to reference drugs .
Q. How can researchers elucidate the compound’s molecular targets and mechanism of action?
- Methodological Answer: Combine affinity chromatography (immobilized compound on Sepharose beads) with proteomics (LC-MS/MS) to isolate binding proteins. Validate targets via surface plasmon resonance (SPR) for binding kinetics. Molecular docking (AutoDock Vina) predicts interactions with GABA receptors or voltage-gated sodium channels .
Q. What strategies address discrepancies in reported biological activity data across studies?
- Methodological Answer: Replicate assays under standardized conditions (e.g., consistent cell lines, serum-free media). Cross-validate using orthogonal methods (e.g., patch-clamp electrophysiology vs. calcium imaging for ion channel effects). Statistical meta-analysis (Prism®) identifies outliers and harmonizes EC₅₀/IC₅₀ values .
Q. How can combinatorial approaches enhance therapeutic efficacy while minimizing toxicity?
- Methodological Answer: Co-administer with adjuvants (e.g., P-glycoprotein inhibitors to boost brain uptake) in rodent models. Use isobolographic analysis to quantify synergy (e.g., with levetiracetam). Toxicity screening includes Ames test for mutagenicity and hERG assay for cardiac risk. ADMET prediction tools (ADMETlab 2.0) prioritize low-risk derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
